5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with potential applications in various fields such as medicinal chemistry and materials science. This compound features a pyrrol-2-one core, which is a versatile scaffold in organic synthesis, and is substituted with various functional groups that contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one typically involves multi-step organic reactions. One common approach is as follows:
Formation of the Pyrrol-2-one Core: The pyrrol-2-one core can be synthesized via a cyclization reaction involving an appropriate amine and a carbonyl compound.
Introduction of Substituents: The various substituents can be introduced through nucleophilic substitution, Friedel-Crafts acylation, and other organic reactions.
Final Assembly: The final compound is assembled through a series of coupling reactions, often using palladium-catalyzed cross-coupling techniques.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like sulfuric acid (H₂SO₄) or nitric acid (HNO₃).
Major Products
Oxidation: Formation of a ketone derivative.
Reduction: Formation of an alcohol derivative.
Substitution: Introduction of various substituents on the aromatic rings.
Scientific Research Applications
Chemistry
Synthetic Intermediates: The compound can serve as an intermediate in the synthesis of more complex molecules.
Catalysis: It may be used as a ligand in catalytic reactions.
Biology
Enzyme Inhibition: Potential use as an inhibitor of specific enzymes due to its structural features.
Medicine
Drug Development: Exploration as a lead compound for the development of new pharmaceuticals.
Industry
Materials Science:
Mechanism of Action
The mechanism of action of 5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one would depend on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or modulation of receptor signaling.
Comparison with Similar Compounds
Similar Compounds
5-(4-chlorophenyl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[3-(propan-2-yloxy)propyl]-1,5-dihydro-2H-pyrrol-2-one analogs: Compounds with similar core structures but different substituents.
Other Pyrrol-2-one Derivatives: Compounds with the pyrrol-2-one core but different functional groups.
Uniqueness
The unique combination of substituents in this compound imparts distinct chemical properties, making it a valuable compound for various applications. Its structural complexity and functional diversity set it apart from other similar compounds.
Properties
Molecular Formula |
C24H26ClNO5 |
---|---|
Molecular Weight |
443.9 g/mol |
IUPAC Name |
(4Z)-5-(4-chlorophenyl)-4-[hydroxy-(3-methoxyphenyl)methylidene]-1-(3-propan-2-yloxypropyl)pyrrolidine-2,3-dione |
InChI |
InChI=1S/C24H26ClNO5/c1-15(2)31-13-5-12-26-21(16-8-10-18(25)11-9-16)20(23(28)24(26)29)22(27)17-6-4-7-19(14-17)30-3/h4,6-11,14-15,21,27H,5,12-13H2,1-3H3/b22-20- |
InChI Key |
ZLSQDZVJRKFOLJ-XDOYNYLZSA-N |
Isomeric SMILES |
CC(C)OCCCN1C(/C(=C(\C2=CC(=CC=C2)OC)/O)/C(=O)C1=O)C3=CC=C(C=C3)Cl |
Canonical SMILES |
CC(C)OCCCN1C(C(=C(C2=CC(=CC=C2)OC)O)C(=O)C1=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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